

Diethyl (4-Bromobenzyl)phosphonate spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl (4-Bromobenzyl)phosphonate

Cat. No.: B105278

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An In-depth Technical Guide on the Spectral Data of **Diethyl (4-Bromobenzyl)phosphonate**

This guide provides a comprehensive overview of the spectral data for **Diethyl (4-Bromobenzyl)phosphonate**, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.

Physicochemical Properties

Property	Value
CAS Number	38186-51-5
Molecular Formula	C ₁₁ H ₁₆ BrO ₃ P
Molecular Weight	307.12 g/mol
Appearance	Colorless liquid
Boiling Point	183 °C at 0.6 mmHg ^[1]

Spectral Data

The following tables summarize the key spectral data for **Diethyl (4-Bromobenzyl)phosphonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.30	Doublet	2H	Ar-H	7.5
7.05	Doublet	2H	Ar-H	7.6
3.99-3.88	Multiplet	4H	O-CH ₂ -CH ₃	-
2.99	Singlet	1H	P-CH ₂ -Ar	-
2.94	Singlet	1H	P-CH ₂ -Ar	-
1.12	Triplet	6H	O-CH ₂ -CH ₃	6.9
Solvent: CDCl ₃ , Spectrometer Frequency: 400 MHz[2]				

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
131.7	Ar-C
131.6	Ar-C
131.5	Ar-C
121.0	Ar-C-Br
62.3	O-CH ₂ -CH ₃
34.0	P-CH ₂ -Ar
32.0	P-CH ₂ -Ar
16.5	O-CH ₂ -CH ₃
Solvent: CDCl ₃ , Spectrometer Frequency: 100 MHz[2]	

Table 3: Predicted ³¹P NMR Spectral Data

Chemical Shift (δ) ppm	Predicted Range
~20-25	Benzylphosphonates
Reference: 85% H ₃ PO ₄	

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Measured m/z
[M+H] ⁺	307.0097	307.0093
Ionization Mode: Electrospray Ionization (ESI)[2]		

Infrared (IR) Spectroscopy

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~2980	C-H stretch (alkyl)
~1250	P=O stretch
~1030	P-O-C stretch
~750-850	C-Br stretch

Note: These are predicted values based on similar structures.[3] Phosphonates typically show a strong P=O stretching vibration in the 900-1200 cm⁻¹ region.[4]

Experimental Protocols

Synthesis of Diethyl (4-Bromobenzyl)phosphonate

A common method for the synthesis of **Diethyl (4-Bromobenzyl)phosphonate** is the Michaelis-Arbuzov reaction.[5]

Procedure:

- 1-bromo-4-(bromomethyl)benzene (5.0 g, 20 mmol) and triethyl phosphite (51 mL, 300 mmol) are added to a round-bottomed flask.[2]
- The mixture is refluxed at 90 °C for 19 hours.[2]
- Upon completion of the reaction, excess triethyl phosphite is removed by distillation under reduced pressure.[2]
- The crude product is purified by flash column chromatography using a 1:1 hexane/ethyl acetate eluent to yield the final product.[2]

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as CDCl_3 , and transferred to a 5 mm NMR tube.^[6]

^1H and ^{13}C NMR Acquisition:

- Spectra are recorded on a 400 MHz or higher field spectrometer.
- For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

^{31}P NMR Acquisition:

- A broadband or multinuclear probe is tuned to the ^{31}P frequency.
- Proton decoupling is generally used to improve sensitivity and simplify the spectrum.^[6]
- Chemical shifts are referenced to an external standard of 85% H_3PO_4 (0 ppm).^[6]

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the appropriate concentration for analysis.

Data Acquisition (ESI-HRMS):

- The sample solution is introduced into the electrospray ionization source.
- The instrument is operated in positive ion mode to detect the $[\text{M}+\text{H}]^+$ ion.
- Data is acquired in high-resolution mode to determine the accurate mass and elemental composition.

FT-IR Spectroscopy

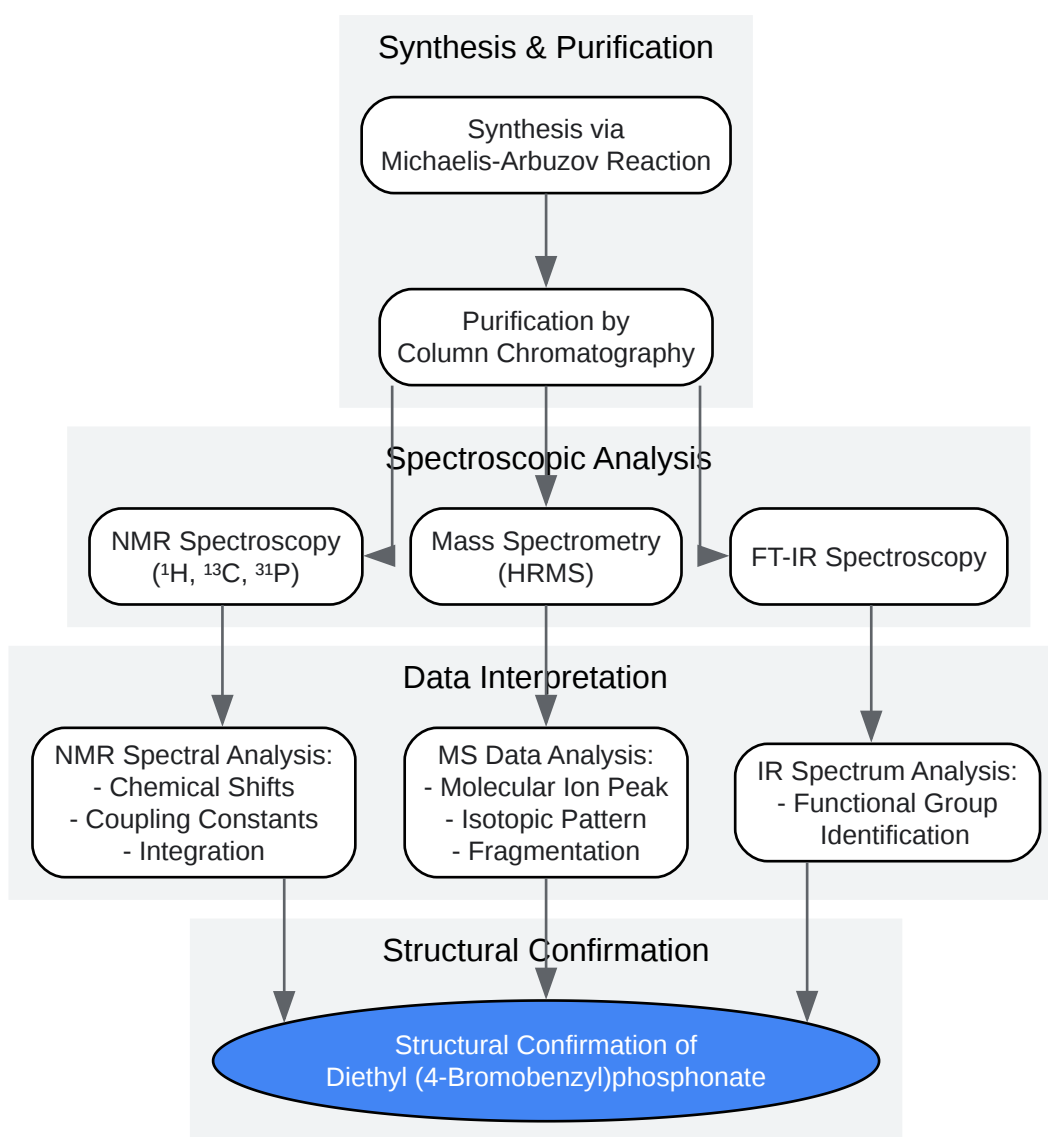
Sample Preparation (ATR Method):

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of the liquid sample is placed directly onto the ATR crystal.

- The sample spectrum is then recorded. The instrument's software automatically subtracts the background.[6]

Spectral Analysis Workflow

Workflow for Structural Elucidation of Diethyl (4-Bromobenzyl)phosphonate



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Caption: Workflow for the synthesis, purification, and structural elucidation of **Diethyl (4-Bromobenzyl)phosphonate**.

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References

- 1. m.youtube.com [m.youtube.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. benchchem.com [benchchem.com]
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